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This guide provides a comprehensive comparison of methyl 2-furoate with key alternative

flavoring agents, offering objective data for researchers, scientists, and drug development

professionals. By examining physicochemical properties, flavor profiles, stability, and safety,

this document serves as a practical resource for formulation and development.

Introduction to Methyl 2-Furoate
Methyl 2-furoate is a furan derivative recognized for its complex and versatile flavor profile.[1]

[2] It is found naturally in a variety of foods, including coffee, cocoa, tequila, and various fruits.

[1][3][4] Its characteristic aroma is often described as pleasant and fruity, with additional notes

of mushroom, caramel, and even tobacco.[1][5] This complexity allows it to be used not only as

a primary flavoring agent but also as a modifier to enhance or add depth to existing flavor

profiles, particularly for brown sugar, rum, nut, and coffee notes.[6]

This guide compares methyl 2-furoate to three other widely used flavoring agents with

overlapping sensory characteristics: Maltol, Ethyl Maltol, and Furaneol (also known as

Strawberry Furanone). These alternatives were chosen for their prominence in creating sweet,

caramel, and fruity notes, making them relevant comparators in many food and pharmaceutical

applications.
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The physical and chemical properties of a flavoring agent are critical as they influence its

solubility, volatility, and stability in a final product. The table below summarizes key properties

for methyl 2-furoate and its selected alternatives.

Property
Methyl 2-
Furoate

Maltol Ethyl Maltol Furaneol

Chemical

Structure
Furan Ester Pyranone Pyranone Furanone

CAS Number 611-13-2[1] 118-71-8[3] 4940-11-8[5] 3658-77-3[7]

Molecular

Formula
C₆H₆O₃ C₆H₆O₃[8] C₇H₈O₃ C₆H₈O₃[2]

Molecular Weight 126.11 g/mol 126.11 g/mol [8] 140.14 g/mol 128.13 g/mol [2]

Appearance
Colorless to light

yellow liquid[1]

White crystalline

powder[8][9]

White crystalline

powder[1][5]

White to light

yellow solid[2][7]

Melting Point
19.07 °C

(estimated)
161-164 °C[8] 89-92 °C[1] 73-77 °C[2][7]

Boiling Point 181 °C[1]
Sublimes at 93

°C[10]
289-290 °C[11] 188 °C[2]

Solubility in

Water
13.32 g/L[12] 1 g in ~82 mL[1] 1 g in ~55 mL[1] 176 g/L[2]

Other Solubilities
Soluble in oils

and ethanol[8]

Soluble in hot

water, ethanol,

chloroform[1][9]

Soluble in

ethanol,

propylene glycol,

chloroform[1][13]

Soluble in

ethanol[2]

Flavor Profile and Performance Comparison
The perceived flavor and aroma are the most critical performance indicators for a flavoring

agent. This section compares the organoleptic properties and potency of the selected

compounds.
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Characteristic
Methyl 2-
Furoate

Maltol Ethyl Maltol Furaneol

General Flavor

Sweet, fruity,

caramel, musty,

brown sugar[1][6]

Sweet, caramel,

bready, cotton

candy[3][9]

Intense sweet,

caramelized

sugar, fruity,

jammy[1][12][13]

Sweet, fruity,

strawberry,

pineapple,

caramel[14][15]

[16]

Aroma Profile

Fruity,

mushroom,

tobacco,

caramel, bready,

cocoa[1]

Caramel,

butterscotch,

hints of

strawberry in

dilution[1]

Intense

caramelized

sugar, cooked

fruit[13][17]

Fruity, caramel,

"burnt pineapple"

[14]

Aroma Threshold

Not specified,

described

qualitatively

0.03%

(Threshold

Value)[1]

~10 ppb (Odor

Threshold)[12]

0.03 - 60 ppb

(Detection

Threshold)[7]

Relative Potency -

Weaker than

Ethyl Maltol and

Furaneol[3]

4-6 times more

potent than

Maltol[1]

~25 times

stronger than

Maltol[18]

Common Uses

Adds brown

sugar/caramel

notes to rum,

nut, coffee;

imparts

musty/mushroom

notes[6]

Enhancer for

vanilla,

chocolate,

caramel, bread,

and butterscotch

flavors[1][3]

Broad flavor

enhancer,

especially for

fruity and sweet

profiles; masks

off-notes[1][19]

Key component

in strawberry and

pineapple

flavors; adds

jammy notes[7]

[18][20]

Performance Insights:

Methyl 2-Furoate offers a unique, complex profile that goes beyond simple sweetness,

providing earthy and musty notes that are valuable in savory and rich applications like coffee

and cocoa.[1][6]

Maltol provides a classic, warm "fresh-baked" caramel sweetness but has a relatively high

flavor threshold, requiring higher concentrations.[3][12]
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Ethyl Maltol is a significantly more potent alternative to Maltol, delivering a more intense,

candy-like sweetness with stronger fruity undertones.[1][12] Its power makes it an efficient

flavor enhancer and sweetener.

Furaneol is exceptionally potent, with a very low detection threshold.[7] It is indispensable for

creating authentic strawberry and pineapple flavors and is known for its "jammy" character.

[16][18]

Stability and Application Considerations
Flavor stability is crucial for ensuring product quality throughout its shelf life. Stability can be

influenced by factors such as heat, light, pH, and interaction with other ingredients.[10][13]

Methyl 2-Furoate: As a furan derivative, it may be susceptible to degradation under certain

processing conditions, a common trait among furan compounds.[21] Its stability is noted as

"very unstable" in one source, suggesting careful consideration is needed during formulation.

[22]

Maltol & Ethyl Maltol: Both are relatively stable crystalline powders. However, their flavor

impact can be pH-dependent; Maltol's effect is stronger in acidic conditions and weakens in

alkaline environments.[1] Ethyl Maltol can be unstable in certain cosmetic bases like

shampoos.[5]

Furaneol: This compound is known to be susceptible to oxidation, which can lead to the

development of undesirable fenugreek-like off-notes.[18] The use of antioxidants like

ascorbic acid or the more stable derivative, ethyl furaneol, can mitigate this issue.[18] It is

also sensitive to light and temperature.[23]

Safety and Regulatory Status
All four compounds have been evaluated by regulatory and scientific bodies for their use in

food.
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Compound FEMA Number
JECFA
Number

JECFA Group
ADI

Regulatory
Status Notes

Methyl 2-Furoate 2703[8] 746[8]
0-0.5 mg/kg bw*

[8]

Part of a group

ADI for furfural

and related

substances.

Deemed to have

no safety

concern at

current intake

levels.[8]

Maltol 2656[3] 1480[6] 0-1 mg/kg bw[6]

JECFA noted no

safety concern at

current intake

levels when used

as a flavoring

agent.[24]

Ethyl Maltol 3487[5] 1481[5] 0-2 mg/kg bw[25]

Considered

Generally

Recognized As

Safe (GRAS) by

the FDA for use

as a flavoring

agent.[26]

Furaneol 3174 1446[2] Not Allocated

JECFA

evaluation

available. Some

studies note

potential for

genetic damage

at very high

doses in animal

models.[23][27]
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*The group ADI of 0-0.5 mg/kg bw was established for furfural and a group of related

substances including methyl 2-furoate.[8]

Experimental Methodologies
To conduct a direct comparative study of these flavoring agents, standardized experimental

protocols are essential. Below are detailed methodologies for sensory and instrumental

analysis.

Protocol 1: Quantitative Descriptive Sensory Analysis
This protocol is designed to identify and quantify the key sensory attributes of each flavoring

agent.

Panelist Selection: Recruit 10-12 trained sensory panelists with demonstrated experience in

flavor evaluation.

Sample Preparation:

Prepare stock solutions of Methyl 2-Furoate, Maltol, Ethyl Maltol, and Furaneol at 1%

(w/v) in a neutral solvent like propylene glycol.

Create evaluation samples by diluting the stock solutions into a neutral base (e.g., 5%

sucrose in water) to concentrations relevant to typical food applications (e.g., 10 ppm, 50

ppm, 100 ppm). The concentrations should be adjusted based on the known potency of

each compound (e.g., lower concentrations for Ethyl Maltol and Furaneol).

Attribute Development: In a preliminary session, have panelists taste the samples and

collaboratively develop a lexicon of descriptive terms for aroma and flavor (e.g., "caramel,"

"fruity," "musty," "burnt sugar," "strawberry jam").

Evaluation Procedure:

Present the samples to panelists in a randomized, blind-coded order.

Panelists will rate the intensity of each developed attribute on a 15-point unstructured line

scale (from "none" to "very high").
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Provide unsalted crackers and purified water for palate cleansing between samples.

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to identify significant

differences in attribute intensity between the compounds. Use Principal Component Analysis

(PCA) to visualize the relationships between the flavoring agents and their sensory

attributes.

Protocol 2: Instrumental Flavor Profile by Headspace
GC-MS
This protocol identifies and quantifies the volatile compounds responsible for the aroma of each

agent.

Sample Preparation:

Accurately weigh 1 gram of the flavoring agent (or a standardized solution) into a 20 mL

headspace vial.

For liquid samples or solutions, add a salt (e.g., 2g of NaCl) to increase the volatility of the

analytes.[28]

Seal the vial immediately with a PTFE/silicone septum.

Headspace Sampling:

Place the vial in a static headspace autosampler.

Equilibrate the sample at a set temperature (e.g., 60°C) for a defined time (e.g., 15

minutes) to allow volatile compounds to partition into the headspace.[22][28]

Inject a 1 mL aliquot of the headspace gas into the GC-MS system.

GC-MS Conditions:

GC Column: Use a mid-polarity column suitable for flavor compounds (e.g., DB-5ms, 30 m

x 0.25 mm x 0.25 µm).

Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 5°C/min (hold 5 min).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Detector: Operate in electron ionization (EI) mode (70 eV). Scan from m/z 35 to 350.

Data Analysis:

Identify compounds by comparing their mass spectra to a reference library (e.g.,

NIST/Wiley).

Quantify the relative abundance of each volatile compound by comparing peak areas. This

provides a chemical "fingerprint" for each flavoring agent.

Visualized Workflows and Relationships
Diagrams created using Graphviz help to visualize the complex processes and relationships

discussed.
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Caption: Experimental workflow for the comparative analysis of flavoring agents.
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Furan/Furanone Derivatives Pyranone Derivatives

Core Flavor Notes

Methyl 2-Furoate

Fruity, Caramel,
Musty, Coffee

Furaneol

Strawberry, Pineapple,
Caramel (Intense)

Maltol

Caramel, Bready,
Cotton Candy

Ethyl Maltol

Caramel, Cooked Fruit,
Cotton Candy (Potent)

Click to download full resolution via product page

Caption: Flavor relationships of furan and pyranone-based flavoring agents.

Conclusion
Methyl 2-furoate is a valuable flavoring agent with a distinct profile that combines sweetness

with desirable musty, caramel, and fruity notes. While alternatives like Maltol and Ethyl Maltol

offer more straightforward sweet and caramel characteristics, and Furaneol provides potent,

specific fruit notes, methyl 2-furoate's complexity makes it uniquely suited for applications

requiring depth and a less conventional "brown" flavor profile. Its performance is best leveraged

in products like coffee, cocoa, and dark spirits. The choice between these agents will ultimately

depend on the desired flavor impact, required potency, processing conditions, and the specific

nuances of the target application. This guide provides the foundational data to make an

informed decision based on scientific evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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